molecular formula C22H23BrN2O3 B2751930 4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 378217-60-8

4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2751930
CAS No.: 378217-60-8
M. Wt: 443.341
InChI Key: QGBFRYXCKFYGNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, a dimethylamino group, a hydroxy group, and a phenyl group . These groups are attached to a pyrrol-2-one ring, which is a five-membered ring containing a nitrogen atom and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromobenzoyl and phenyl groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The dimethylamino group would add some polarity to the molecule, and the hydroxy group could form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific conditions and reagents used. The bromine atom in the bromobenzoyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbonyl group in the pyrrol-2-one ring could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the dimethylamino group could increase the compound’s molecular weight and polarity . The hydroxy group could allow the compound to form hydrogen bonds, potentially affecting its solubility .

Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. For example, different types of alkylation and ring closure reactions have been explored using ketonic Mannich bases derived from acetylthiophene, leading to the synthesis of dithiocarbamates, thioethers, and various NH-azoles among others. These reactions showcase the potential for creating a wide array of structurally diverse molecules for various applications in chemistry and drug development (Roman, 2013).

Synthesis and Antimicrobial Evaluation

Novel derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel substituted pyrrole derivatives have shown promising in vitro antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Eco-friendly Methodologies for Synthesis

Eco-friendly methodologies have been applied to the synthesis of aromatic esters, demonstrating the compound's role in green chemistry applications. These approaches offer noticeable improvements and simplifications over classical procedures, highlighting the compound's versatility in synthesizing cosmetic ingredients and sunscreen filters in an environmentally friendly manner (Villa et al., 2005).

Development of Fluorescent Probes

The compound has been utilized in the development of fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels. This application is particularly important for quantitative detection in biological and medical contexts, offering a novel method for selective, real-time, and quantitative detection of CO2 (Wang et al., 2015).

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. It would likely depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would likely depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-24(2)13-6-14-25-19(15-7-4-3-5-8-15)18(21(27)22(25)28)20(26)16-9-11-17(23)12-10-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZOSDAWZXTKBQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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